molecular formula C11H14O3 B1334443 2-(3,4-Dimethylphenoxy)propanoic acid CAS No. 25141-00-8

2-(3,4-Dimethylphenoxy)propanoic acid

Cat. No. B1334443
CAS RN: 25141-00-8
M. Wt: 194.23 g/mol
InChI Key: UIOGKMYERRPYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenoxy)propanoic acid is a chemical compound that is related to various research areas, including asymmetric synthesis, beta-blocker development, and glycoside synthesis. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs are extensively explored. These studies provide insights into the synthesis, molecular structure, and potential applications of compounds with a similar phenylpropanoic acid backbone.

Synthesis Analysis

The synthesis of related compounds involves several key strategies. For instance, the preparation of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, which shares a similar dimethoxyphenyl group, is achieved through a Pictet-Spengler ring closure of an amino acid derivative without significant racemization . Additionally, the synthesis of beta-glucosides and alpha-mannosides using esters with a benzyloxyphenylpropanoate structure demonstrates the utility of neighboring group participation in glycoside synthesis . Furthermore, the development of cardioselective beta-blockers involves the synthesis of aryloxypropanols with a dimethoxyphenethyl group, indicating the relevance of the dimethoxyphenyl motif in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the structure of a cyano-containing dye derived from a dimethylaminophenyl group is elucidated using 1H NMR, 13C NMR, and FTIR spectroscopy . Additionally, the crystal structure of 2-(4-chlorophenoxy)propionic acid, which is structurally similar to the compound of interest, reveals an antiplanar conformation of the carboxylic acid group and specific hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of related compounds is explored in several contexts. Acid treatment of lignin-derived diols leads to the formation of diarylpropanones, showcasing the acid-catalyzed transformations of phenolic compounds . Moreover, the synthesis of dimethytin(IV) complexes with propanoate ligands and their stability across different temperatures is investigated through variable temperature NMR studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through various analytical methods. A reverse phase HPLC method is developed for the separation of stereoisomers of a methylsulfonylphenyl-containing propanoic acid, highlighting the importance of chromatographic techniques in analyzing such compounds . The electronic properties of the synthesized dye are analyzed by UV-visible absorption spectroscopy, and its thermal stability is assessed using TG-DTA .

Scientific Research Applications

Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones

2-(2,4-Dimethylphenoxy)propionic acid has been utilized in the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones. These compounds were achieved through a series of reactions involving polyphosphoric acid cyclisation and nucleophilic acylation with substituted hydrazides, indicating potential applications in organic synthesis and pharmaceutical research (Hogale, Shirke, & Kharade, 1995).

Preparation of Optically Pure Isoquinolinecarboxylic Acid

(S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, an optically pure form, has been prepared using (S)-2-amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride salt. This study showcases its application in asymmetric hydrogenation studies, revealing its significance in the field of stereochemistry and enantioselective synthesis (O'reilly, Derwin, & Lin, 1990).

Chiral Stationary Phases for Enantioseparation

(2S,3S)-2,3-Bis(3,5-dimethylphenylcarbonyloxy)-3-(benzyloxycarbonyl)-propanoic acid, synthesized from D-tartaric acid, has been used to develop chiral stationary phases (CSPs) for enantioseparation. This highlights its application in chromatography, particularly in the separation of chiral compounds (Chen et al., 2011).

Water-Soluble Thermo-Sensitive Resin Synthesis

3-(Dimethylamino)propanoic acid, a derivative of 2-(3,4-Dimethylphenoxy)propanoic acid, was synthesized and used in the creation of a water-soluble thermo-sensitive resin. This demonstrates its potential in materials science, particularly in applications involving thermal laser imaging (An, Yu, Pu, & Li, 2015).

Ortho Functionalization in Organic Chemistry

The ortho-functionalized derivatives of N,N-dimethylbenzylamines, including 3-(2'-tolyl)propanoic acid and its derivatives, have been synthesized. This showcases the use of 2-(3,4-Dimethylphenoxy)propanoic acid in advanced organic synthesis techniques, highlighting its versatility in creating complex molecules (Cai et al., 2007).

Antioxidant Properties of Triazoles

The preparation and study of antioxidant activity of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, derived from 2-(3,4-Dimethylphenoxy)propanoic acid, demonstrate its potential in the development of novel antioxidants (Dovbnya et al., 2022).

Bioactivity of CuII-Herbicide Complexes

2-(2,4-Dimethylphenoxy)propanoic acid has been used in the study of copper complexes with auxin herbicides, exploring its role in enhancing antimicrobial efficiency. This research indicates its application in agriculture and microbial studies (Psomas et al., 1998).

Hydroxamic Acid Protecting Groups

In the synthesis of 5,5-Dimethyl-1,4,2-dioxazoles, 2-(3,4-Dimethylphenoxy)propanoic acid derivatives play a role as hydroxamic acid protecting groups. This highlights its application in protecting group strategies in organic synthesis (Couturier et al., 2002).

Amination of Alcohols

1-(2,6-Dimethylphenoxy)-2-propano 1, a related compound, has been used in the study of the amination reaction of alcohols. This points to its role in catalysis and reaction mechanism studies (Kaniewska et al., 1988).

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or activity

Biochemical Pathways

Given its use in proteomics research , it is plausible that this compound may influence protein-related pathways. More detailed studies are required to identify the specific pathways affected.

Result of Action

As a compound used in proteomics research

properties

IUPAC Name

2-(3,4-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOGKMYERRPYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397459
Record name 2-(3,4-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenoxy)propanoic acid

CAS RN

25141-00-8
Record name 2-(3,4-Dimethylphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25141-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.